molecular formula C15H15N5O7 B11056105 2-[5-(1,3-benzodioxol-5-yloxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone

2-[5-(1,3-benzodioxol-5-yloxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone

Cat. No.: B11056105
M. Wt: 377.31 g/mol
InChI Key: HRJUVMRDQVFKHM-UHFFFAOYSA-N
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Description

2-[5-(1,3-BENZODIOXOL-5-YLOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE is a complex organic compound that features a benzodioxole moiety, a nitro group, a triazole ring, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1,3-BENZODIOXOL-5-YLOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This is followed by the introduction of the nitro group and the formation of the triazole ring. The final step involves the attachment of the morpholino group to the ethanone backbone. Common reagents used in these reactions include nitrating agents, triazole-forming reagents, and morpholine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[5-(1,3-BENZODIOXOL-5-YLOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amine, while oxidation could introduce additional oxygen-containing functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(1,3-BENZODIOXOL-5-YLOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, while the morpholino group can enhance the compound’s solubility and bioavailability. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(1,3-BENZODIOXOL-5-YLOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the triazole ring and morpholino group distinguishes it from other compounds with similar structures .

Properties

Molecular Formula

C15H15N5O7

Molecular Weight

377.31 g/mol

IUPAC Name

2-[5-(1,3-benzodioxol-5-yloxy)-3-nitro-1,2,4-triazol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C15H15N5O7/c21-13(18-3-5-24-6-4-18)8-19-15(16-14(17-19)20(22)23)27-10-1-2-11-12(7-10)26-9-25-11/h1-2,7H,3-6,8-9H2

InChI Key

HRJUVMRDQVFKHM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C(=NC(=N2)[N+](=O)[O-])OC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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